molecular formula C15H15FN2O4 B5848544 (4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine

(4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine

Cat. No.: B5848544
M. Wt: 306.29 g/mol
InChI Key: IQTRBSIZPGAZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine, also known as DOEF, is a chemical compound that belongs to the class of substituted amphetamines. It is a potent and selective serotonin releasing agent that has been extensively studied for its potential use in scientific research. In

Mechanism of Action

(4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine acts as a potent and selective serotonin releasing agent by binding to the serotonin transporter and causing the release of serotonin into the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which can lead to an increase in mood, feelings of well-being, and social behavior. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine in lab experiments is its selectivity for the serotonin transporter, which allows for targeted manipulation of serotonin levels in the brain. However, one limitation of using this compound is its potential for neurotoxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine. One area of interest is the development of novel therapeutic agents for the treatment of mood disorders based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on serotonin levels in the brain and its potential for neurotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in scientific research.

Synthesis Methods

The synthesis of (4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine involves the reaction of 3-fluoroaniline with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

(4,5-dimethoxy-2-nitrobenzyl)(3-fluorophenyl)amine has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. This compound has also been used in studies investigating the effects of serotonin on mood, behavior, and cognition.

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-21-14-6-10(13(18(19)20)8-15(14)22-2)9-17-12-5-3-4-11(16)7-12/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRBSIZPGAZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2=CC(=CC=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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